Triethanolamine 2-ethylhexoate
Description
Triethanolamine 2-ethylhexoate is an amine salt derived from 2-ethylhexanoic acid and triethanolamine. While direct references to this compound are absent in the provided evidence, its structure can be inferred from analogous compounds. In industrial contexts, 2-ethylhexoate salts (metal or amine-based) are widely used as catalysts, stabilizers, or processing aids. This compound likely serves as a non-toxic alternative to metal-based catalysts, leveraging triethanolamine’s organic cation for improved environmental and safety profiles .
Properties
CAS No. |
38584-87-1 |
|---|---|
Molecular Formula |
C14H31NO5 |
Molecular Weight |
293.40 g/mol |
IUPAC Name |
2-[bis(2-hydroxyethyl)amino]ethanol;2-ethylhexanoic acid |
InChI |
InChI=1S/C8H16O2.C6H15NO3/c1-3-5-6-7(4-2)8(9)10;8-4-1-7(2-5-9)3-6-10/h7H,3-6H2,1-2H3,(H,9,10);8-10H,1-6H2 |
InChI Key |
WOIZEJSXFHDUNX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)C(=O)O.C(CO)N(CCO)CCO |
physical_description |
Liquid |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of triethanolamine 2-ethylhexoate involves the reaction of triethanolamine with 2-ethylhexanoic acid. This reaction is typically carried out at room temperature. Triethanolamine is first added to the reaction vessel, followed by the gradual addition of 2-ethylhexanoic acid. The reaction mixture is stirred until the reaction is complete, resulting in the formation of this compound .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The reaction is carefully controlled to ensure the purity and quality of the final product. The process may involve the use of catalysts to enhance the reaction rate and yield.
Chemical Reactions Analysis
Reaction Types and Conditions
Triethanolamine 2-ethylhexoate undergoes reactions typical of both esters and tertiary amines:
Transesterification
Industrial synthesis routes (e.g., production of triethyleneglycol di-2-ethylhexanoate) involve transesterification between methyl-2-ethylhexanoate and triethylene glycol (TEG). Key conditions include:
-
Catalysts : K₂CO₃, Cs₂CO₃, or Ti(OiPr)₄ enable >99% yield of diester products at 135–165°C under nitrogen purge .
-
Molar Ratios : A 3:1 molar ratio of methyl-2-ethylhexanoate to TEG optimizes diester formation .
| Catalyst | Temp (°C) | Time (h) | TEG-2-ethylhexoate Yield (%) | Monoester Byproduct (%) |
|---|---|---|---|---|
| Cs₂CO₃ | 160 | 4 | >99.9 | <0.1 |
| K₂CO₃ | 160 | 4 | 99.96 | 0.04 |
| Ti(OiPr)₄ | 138 | 6 | 98.9 | 1.1 |
Data from patent US10829429B2 .
Proton Transfer and Hydrogen Bonding
The tertiary amine group participates in proton transfer (PT) and hydrogen bonding (HB) with acidic substrates:
-
In salts of dicarboxylic acids (e.g., succinic acid), the compound forms N–H⁺···O⁻ interactions, stabilizing lamellar structures .
-
HB complexes involve O–H···N bonds, with charge transfer quantified via NBO analysis .
Efficient Catalysts
-
Carbonate Salts : K₂CO₃ and Cs₂CO₃ achieve near-quantitative diester yields under mild conditions .
-
Titanium Isopropoxide : Accelerates transesterification but requires higher temperatures (138°C) .
-
Brønsted Acids : p-Toluenesulfonic acid (PTSA) induces side reactions (e.g., color body formation) .
Reagent Compatibility
-
Incompatible with : Strong oxidizers (risk of exothermic decomposition) and isocyanates (reactivity with amines) .
-
Stability : Degrades under prolonged heating (>180°C), forming discolored byproducts .
Major Products and Byproducts
| Reaction Type | Primary Products | Byproducts |
|---|---|---|
| Transesterification | Triethyleneglycol di-2-ethylhexanoate | Monoester derivatives |
| Proton Transfer | Salts with dicarboxylic acids | None (quantitative anion exchange) |
| Acid-Base Neutralization | This compound salts | Water (exothermic) |
Transesterification Pathway
-
Monoester Formation : Nucleophilic attack by TEG on methyl-2-ethylhexanoate, releasing methanol.
-
Diester Formation : Second equivalent of methyl ester reacts with monoester intermediate.
-
Catalyst Role : Carbonate bases deprotonate TEG, enhancing nucleophilicity .
Proton Transfer Dynamics
Scientific Research Applications
Triethanolamine 2-ethylhexoate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant and emulsifier in various chemical formulations.
Biology: The compound is utilized in the preparation of biological buffers and as a stabilizing agent in biochemical assays.
Medicine: It is employed in pharmaceutical formulations for its emulsifying and stabilizing properties.
Industry: The compound is used in the production of coatings, lubricants, and personal care products
Mechanism of Action
The mechanism of action of triethanolamine 2-ethylhexoate involves its ability to act as a surfactant and emulsifier. As an amine, it can accept a hydrogen ion to form a hydroxide ion and a conjugate acid, which helps in raising the pH of solutions. This property makes it effective in emulsifying and solubilizing compounds .
Comparison with Similar Compounds
Comparison with Similar 2-Ethylhexoate Compounds
Chemical Structure and Cation Type
Triethanolamine 2-ethylhexoate differs from metal-based 2-ethylhexoates by its organic cation (triethanolamine) instead of a metal ion (e.g., Pb, Co, Zn). Key examples include:
- Lead 2-ethylhexoate : Used as a burn rate modifier in propellants (1.2% in MIL-P-17689) .
- Cobalt 2-ethylhexoate: Acts as an anti-knock additive in gasoline (29.0% in formulations) .
- Zinc 2-ethylhexoate : A catalyst in silicone curing systems, listed on multiple regulatory inventories (AICS, IECSC, ENCS) .
Table 1: Key Structural and Functional Differences
Functional Performance
- Catalytic Activity: Metal 2-ethylhexoates (e.g., Zn, Co) are preferred in high-temperature curing systems due to their thermal stability. Triethanolamine salts may excel in room-temperature applications, as seen in analogous amine-titanate catalysts .
- Environmental Impact: Lead and cobalt derivatives face regulatory restrictions due to toxicity and persistence. This compound, as an organic salt, could reduce ecological risks .
Toxicity and Regulatory Considerations
- Metal Salts : Lead 2-ethylhexoate is linked to neurotoxicity, while cobalt salts may pose inhalation hazards. Zinc 2-ethylhexoate, though regulated, is widely approved .
- This compound: No direct toxicity data is available, but related 2-ethylhexoate esters (e.g., tetraethylene glycol di(2-ethylhexoate)) show mild skin irritation in animal studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
